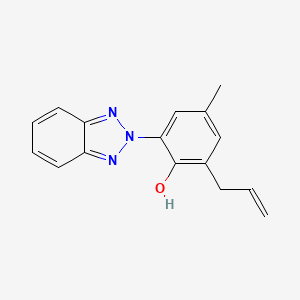

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol

Übersicht

Beschreibung

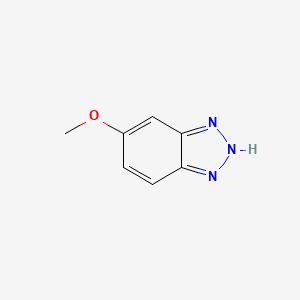

“2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol” is a derivative of 2-(2H-Benzotriazol-2-yl)phenol (BTP-H) which is widely used as an ultraviolet (UV) absorber for the protection of commercially important synthetic plastics and fibers against UV light . It belongs to the class of hydroxy phenol benzotriazoles .

Wissenschaftliche Forschungsanwendungen

UV Protection in Plastics and Fibers

This compound is widely used as an ultraviolet (UV) absorber to protect commercially important synthetic plastics and fibers against UV light. Its ability to absorb harmful UV radiation helps in prolonging the life and maintaining the quality of products exposed to sunlight .

Coordination Chemistry

In coordination chemistry, the benzotriazol-phenolate group of this compound can provide N, O-bidentate chelation. This property is utilized to stabilize transition metal complexes, which are important in various catalytic and material science applications .

Toxicokinetics Studies

The toxicokinetics of phenolic benzotriazoles, including this compound, have been studied in male rats. Understanding the metabolism and kinetics of such UV absorbers is crucial for assessing their safety and environmental impact .

Metabolite Analysis

Research has identified several metabolites of this compound, which is essential for understanding its biotransformation and potential biological effects. Such studies are important for risk assessment and regulatory purposes .

Wirkmechanismus

Target of Action

The primary target of the compound 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is ultraviolet (UV) light . This compound belongs to the class of hydroxy phenol benzotriazoles and is widely used as an ultraviolet absorber . It is added to plastics and other polymers due to its photostability to prevent discoloration and prolong product stability .

Mode of Action

The compound 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol interacts with ultraviolet light through its phenolic groups connected to the benzotriazole structure . These phenolic groups facilitate the absorption of UV light, thereby preventing the harmful effects of UV radiation on the materials to which it is added .

Biochemical Pathways

Instead, it acts as a protective agent, absorbing UV light and preventing it from causing damage to the materials it is applied to .

Pharmacokinetics

The compound 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is found to be oxidized at its alkyl side chains leading to the formation of hydroxy and/or oxo function . The highest blood levels were found for native compound at 8 hours after ingestion . Furthermore, biphasic elimination kinetics in blood were revealed for almost all detected metabolites . The renal elimination kinetics were very similar with the kinetics in blood . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The primary result of the action of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is the protection of materials from UV-induced damage. By absorbing UV light, the compound prevents discoloration and prolongs the stability of the materials to which it is added .

Action Environment

The efficacy and stability of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol are influenced by environmental factors such as the intensity of UV light and the temperature of the environment. The compound is most effective in environments with high UV radiation, where it can absorb the UV light and prevent it from causing damage .

Eigenschaften

IUPAC Name |

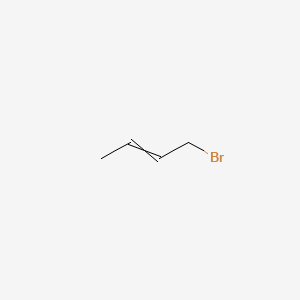

2-(benzotriazol-2-yl)-4-methyl-6-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-3-6-12-9-11(2)10-15(16(12)20)19-17-13-7-4-5-8-14(13)18-19/h3-5,7-10,20H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKONWVIRECCMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352806 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

CAS RN |

2170-39-0 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-](/img/structure/B1584085.png)